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molecular formula C7H6ClNO B1418031 6-Chloro-2-methylpyridine-3-carbaldehyde CAS No. 884495-36-7

6-Chloro-2-methylpyridine-3-carbaldehyde

Cat. No. B1418031
M. Wt: 155.58 g/mol
InChI Key: BLLSRSWUYXEXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367706B2

Procedure details

A 4.37 M sodium methoxide solution was prepared by dissolving sodium metal (2.10 g, 91.4 mmol) in dry methanol (20 ml). In a separate flask, Bestmann's reagent (2.11 ml, 13.5 mmol) was taken up in THF (44.3 ml) and cooled to −78° C. The sodium methoxide solution (3.09 ml, 13.50 mmol) was added dropwise to the reaction mixture over 30 minutes. A solution of 6-chloro-2-methylnicotinaldehyde (1.00 g, 6.43 mmol) in THF (20 ml) and then added dropwise to the reaction over 30 minutes and the reaction was allowed to warm slowly to −10° C. and maintained at −10° C. for 90 minutes. Saturated aqueous ammonium chloride was added, the layers were separated and the aqueous layer was extracted three times with ethyl acetate. The combined organic layers were dried over anhydrous magnesium sulfate, filtered, concentrated, and purified by silica gel chromatography (0-50% ethyl acetate/hexanes) to afford the title compound.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
reagent
Quantity
2.11 mL
Type
reactant
Reaction Step Two
Name
Quantity
44.3 mL
Type
solvent
Reaction Step Two
Name
sodium methoxide
Quantity
3.09 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sodium methoxide
Name
title compound

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][O-].[Na+:4].[Cl:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[C:8]([CH3:14])[N:7]=1.[Cl-].[NH4+]>CO.C1COCC1>[CH3:10][O-:11].[Na+:4].[Cl:5][C:6]1[N:7]=[C:8]([CH3:14])[C:9]([C:10]#[CH:2])=[CH:12][CH:13]=1 |f:1.2,4.5,8.9,^1:0|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
[Na]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
reagent
Quantity
2.11 mL
Type
reactant
Smiles
Name
Quantity
44.3 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
sodium methoxide
Quantity
3.09 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=C(C=O)C=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to −10° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at −10° C. for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (0-50% ethyl acetate/hexanes)

Outcomes

Product
Name
sodium methoxide
Type
product
Smiles
C[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
title compound
Type
product
Smiles
ClC1=CC=C(C(=N1)C)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08367706B2

Procedure details

A 4.37 M sodium methoxide solution was prepared by dissolving sodium metal (2.10 g, 91.4 mmol) in dry methanol (20 ml). In a separate flask, Bestmann's reagent (2.11 ml, 13.5 mmol) was taken up in THF (44.3 ml) and cooled to −78° C. The sodium methoxide solution (3.09 ml, 13.50 mmol) was added dropwise to the reaction mixture over 30 minutes. A solution of 6-chloro-2-methylnicotinaldehyde (1.00 g, 6.43 mmol) in THF (20 ml) and then added dropwise to the reaction over 30 minutes and the reaction was allowed to warm slowly to −10° C. and maintained at −10° C. for 90 minutes. Saturated aqueous ammonium chloride was added, the layers were separated and the aqueous layer was extracted three times with ethyl acetate. The combined organic layers were dried over anhydrous magnesium sulfate, filtered, concentrated, and purified by silica gel chromatography (0-50% ethyl acetate/hexanes) to afford the title compound.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
reagent
Quantity
2.11 mL
Type
reactant
Reaction Step Two
Name
Quantity
44.3 mL
Type
solvent
Reaction Step Two
Name
sodium methoxide
Quantity
3.09 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][O-].[Na+:4].[Cl:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[C:8]([CH3:14])[N:7]=1.[Cl-].[NH4+]>CO.C1COCC1>[CH3:10][O-:11].[Na+:4].[Cl:5][C:6]1[N:7]=[C:8]([CH3:14])[C:9]([C:10]#[CH:2])=[CH:12][CH:13]=1 |f:1.2,4.5,8.9,^1:0|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
[Na]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
reagent
Quantity
2.11 mL
Type
reactant
Smiles
Name
Quantity
44.3 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
sodium methoxide
Quantity
3.09 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=C(C=O)C=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to −10° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at −10° C. for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (0-50% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)C)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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